![molecular formula C9H8BrIO2 B12957002 2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one](/img/structure/B12957002.png)
2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a phenyl ring, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(2-iodo-5-methoxyphenyl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective introduction of the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would produce the corresponding alcohol.
Scientific Research Applications
2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The presence of halogen atoms and the ketone group allows it to form stable complexes with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxyl group instead of a methoxy group.
2-Iodo-1-(2-methoxyphenyl)ethan-1-one: Similar structure but with iodine instead of bromine.
Uniqueness
2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The methoxy group also influences its electronic properties and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8BrIO2 |
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Molecular Weight |
354.97 g/mol |
IUPAC Name |
2-bromo-1-(2-iodo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrIO2/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
ICLZUEOHYHYOAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)CBr |
Origin of Product |
United States |
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